Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)-
Description
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- is a ketone derivative characterized by a 4-methylphenyl group attached to a carbonyl carbon, with two methoxy substituents on the adjacent carbon. This compound belongs to a class of aromatic ketones where substituents on the ethanone backbone influence reactivity, stability, and applications.
Properties
CAS No. |
54149-77-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)10(12)11(13-2)14-3/h4-7,11H,1-3H3 |
InChI Key |
ZAEOTRADILVZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: 2,2-dimethoxy-1-(4-methylphenyl)ethanol.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural and physicochemical properties of Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- and its analogs:
Key Observations:
- Substituent Diversity : The main compound’s 2,2-dimethoxy group distinguishes it from halogenated analogs (e.g., 2,2-dibromo or chloro/difluoro derivatives), which exhibit higher density and volatility .
- Polarity: The morpholino-substituted analog () is more polar due to the nitrogen-containing group, enhancing solubility in polar solvents compared to the methoxy-substituted main compound .
Physicochemical and Toxicological Profiles
- Melting/Boiling Points : The dibromo analog () has a defined melting point (93–94°C), while the main compound’s properties are inferred to be lower due to reduced halogen content and higher symmetry .
- Toxicity: A structurally related compound, 2-(4-(2,4-dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy)-4′-methylacetophenone (), exhibits skin irritation (500 mg/24H MLD in rabbits).
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